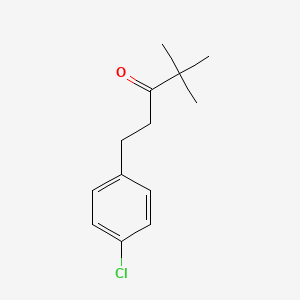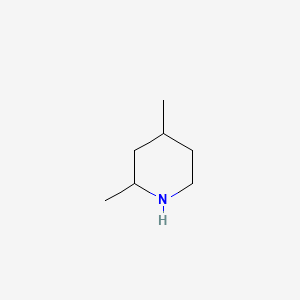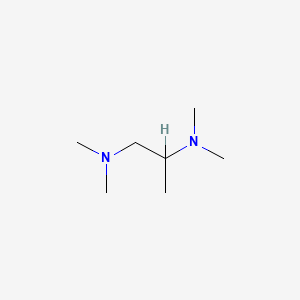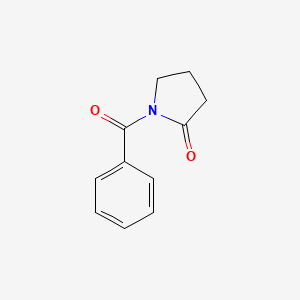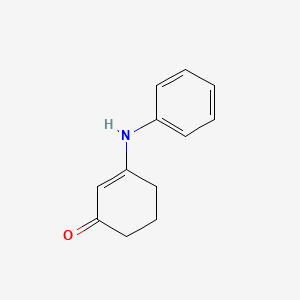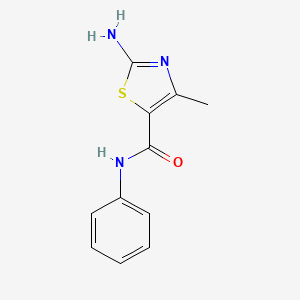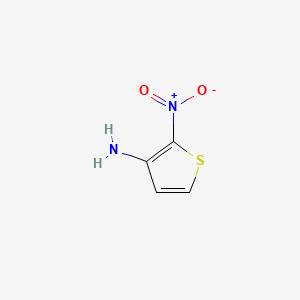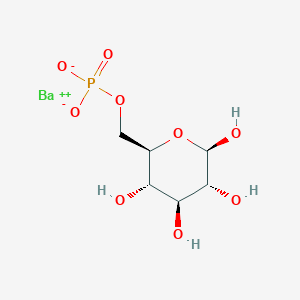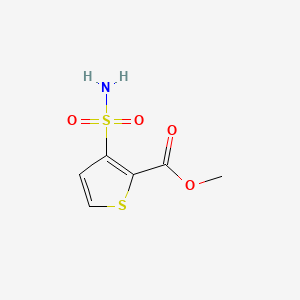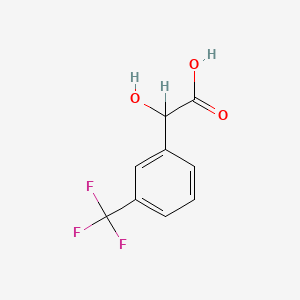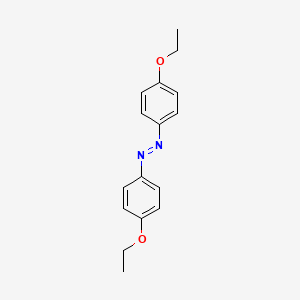
4-Isopropylanisole
概要
説明
4-Isopropylanisole, also known as 1-methoxy-4-(propan-2-yl)benzene, is an organic compound with the molecular formula C10H14O. It is a derivative of anisole, where the methoxy group is substituted at the para position with an isopropyl group. This compound is known for its pleasant aroma and is often used in fragrance formulations .
科学的研究の応用
4-Isopropylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to olfactory receptors and sensory perception.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances and flavoring agents.
Safety and Hazards
4-Isopropylanisole is classified as a combustible liquid (Hazard Statement: H227) . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
作用機序
Target of Action
The primary target of 4-Isopropylanisole is the olfactory receptors in the nose . These receptors play a crucial role in the perception of smell, and this compound interacts with them to trigger a sensory response .
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to specific receptor sites . This binding initiates a cascade of signaling events that result in the perception of a particular scent . The mechanism of action of this compound involves the activation of neural pathways that are responsible for processing and interpreting olfactory stimuli .
Biochemical Pathways
The biochemical pathway affected by this compound is the olfactory signal transduction pathway . When this compound binds to the olfactory receptors, it triggers a series of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific scent .
Pharmacokinetics
Given its use as a fragrance ingredient, it is likely that this compound is rapidly absorbed through the nasal mucosa upon inhalation . Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the individual’s metabolic rate.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the activation of olfactory receptors and the subsequent generation of a sensory response . This leads to the perception of a specific scent, contributing to the sensory experience of various consumer goods .
生化学分析
Biochemical Properties
4-Isopropylanisole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2D6 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and potential drug-drug interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of olfactory receptors, leading to changes in neural signaling pathways . Additionally, its interaction with cytochrome P450 enzymes can impact the expression of genes involved in metabolic processes, thereby affecting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to receptor sites on olfactory receptors, initiating a cascade of signaling events that result in the perception of a particular scent . Furthermore, its inhibition of cytochrome P450 enzymes involves direct binding to the active sites of these enzymes, leading to enzyme inhibition and subsequent changes in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or prolonged storage . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a mild inhibitor of cytochrome P450 enzymes, while at higher doses, it can lead to significant enzyme inhibition and potential toxic effects . Studies have shown that high doses of this compound can cause adverse effects, including hepatotoxicity and neurotoxicity, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It can alter the metabolic flux of various substrates, leading to changes in metabolite levels . The inhibition of CYP1A2 and CYP2D6 by this compound can result in the accumulation of certain metabolites, potentially leading to metabolic imbalances.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins . It has a high permeability across cell membranes, allowing it to reach various cellular compartments. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues.
Subcellular Localization
This compound is primarily localized in the cytoplasm and endoplasmic reticulum of cells . Its subcellular localization is influenced by its interactions with cytochrome P450 enzymes, which are predominantly found in the endoplasmic reticulum. The compound’s activity and function are closely linked to its localization, as it exerts its effects through enzyme inhibition and modulation of metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: 4-Isopropylanisole can be synthesized through several methods. One common approach involves the alkylation of anisole with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride or zeolites can facilitate the alkylation reaction, making the process more efficient and cost-effective .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or phenols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 4-isopropylphenol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and isopropyl groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: 4-isopropylbenzoquinone.
Reduction: 4-isopropylphenol.
Substitution: 4-bromo-1-methoxy-2-isopropylbenzene (bromination); 4-nitro-1-methoxy-2-isopropylbenzene (nitration).
類似化合物との比較
Anisole (methoxybenzene): Lacks the isopropyl group, resulting in different chemical properties and reactivity.
4-tert-Butylanisole: Contains a tert-butyl group instead of an isopropyl group, leading to variations in steric effects and reactivity.
4-Methylanisole (p-cresyl methyl ether): Has a methyl group instead of an isopropyl group, affecting its boiling point and solubility.
Uniqueness: 4-Isopropylanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both methoxy and isopropyl groups provides a balance of electronic and steric effects, making it a versatile compound in various chemical reactions and applications .
特性
IUPAC Name |
1-methoxy-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULZQKLZSNOEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194292 | |
| Record name | p-Isopropylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4132-48-3 | |
| Record name | 4-Isopropylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Isopropylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isopropylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHK779KMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Isopropylanisole particularly reactive in nitration reactions?
A1: Research has shown that this compound exhibits high reactivity towards nitration, occurring at or near the encounter rate with the nitronium ion. [] This heightened reactivity is attributed to the electron-donating nature of both the methoxy (-OCH3) and isopropyl (-CH(CH3)2) substituents, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. []
Q2: What is "nitrodeisopropylation", and how does it relate to this compound?
A2: Nitrodeisopropylation is an intriguing phenomenon observed during the nitration of this compound and similar compounds. [] It involves the unexpected loss of the isopropyl group during the reaction. Studies suggest that this process occurs through the formation of a Wheland intermediate (arenium ion) at the carbon bearing the isopropyl group. [] This intermediate then undergoes decomposition, leading to the expulsion of the isopropyl group and the formation of nitro-substituted products.
Q3: Beyond nitration, what other interesting reactivity has been observed with this compound?
A3: this compound has demonstrated the ability to undergo selective aliphatic hydrogen exchange. [, ] Treatment with deuterated trifluoroacetic acid leads to the exchange of not only aromatic hydrogens but also, notably, the methyl hydrogens of the isopropyl group. [] This selective exchange offers intriguing possibilities for isotopic labelling and provides insights into the reactivity of seemingly unreactive C-H bonds.
Q4: Have there been any investigations into using electrochemical methods to modify this compound?
A4: Yes, researchers have explored the electrochemical oxidation of this compound in trifluoroacetic acid. [] While the specific details of product formation and mechanism were not extensively discussed in the provided abstracts, this line of investigation highlights the potential for utilizing electrochemistry to achieve further selective transformations of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
